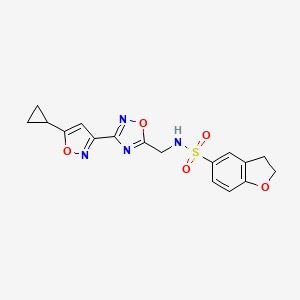

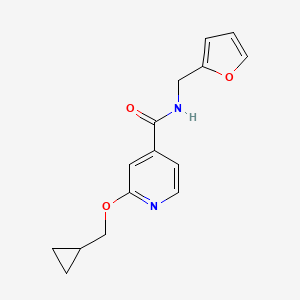

![molecular formula C22H19N7O3 B2939238 3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207024-01-8](/img/structure/B2939238.png)

3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-amino-5-cyano-1,2,3-triazole and its derivatives were subjected to various reactions such as condensation with triethyl orthoformate followed by treatment with sodium hydrogen sulphide, condensation with O-ethyl dithiocarbonate, and condensation with phenyl isothiocyanate .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-amino-5-cyano-1,2,3-triazole and its derivatives were subjected to various reactions such as condensation with triethyl orthoformate followed by treatment with sodium hydrogen sulphide, condensation with O-ethyl dithiocarbonate, and condensation with phenyl isothiocyanate .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Research on related compounds, such as triazolo[4,3-a]pyrimidines and oxadiazole derivatives, has developed through innovative synthetic routes. For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting a method that could potentially apply to the synthesis of complex molecules including triazolopyrimidinones (Lashmanova et al., 2019). Similarly, Nagaraju et al. (2013) explored the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, illustrating the versatility of triazolo and thiadiazol scaffolds in medicinal chemistry (Nagaraju et al., 2013).

Biological Activities

Compounds containing triazolo and pyrimidinone moieties have been investigated for various biological activities. Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial activities, finding some compounds with significant efficacy against test microorganisms (Bektaş et al., 2007). This suggests that derivatives of triazolopyrimidinones could also possess antimicrobial properties.

Theoretical Insights and Pharmacophore Modeling

Keshari et al. (2020) demonstrated the use of pharmacophore modeling in the design and synthesis of potent antihypertensives based on pyrimidinone derivatives, highlighting the role of theoretical and computational methods in discovering new biological activities (Keshari et al., 2020). This approach could be instrumental in identifying potential applications of "3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" in various therapeutic areas.

Mecanismo De Acción

Target of Action

The compound contains several structural features common to bioactive molecules, including a triazolo-pyrimidine core and an oxadiazole ring. These features are often found in compounds with diverse biological activities, suggesting that this compound could interact with multiple targets .

Mode of Action

The exact nature of this interaction would depend on the specific target .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they could impact multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on several factors, including its chemical structure, solubility, and stability. The presence of an ethoxyphenyl group in this compound could potentially enhance its lipophilicity, which might aid in membrane permeability and absorption .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the diversity of biological activities exhibited by structurally similar compounds, the effects could potentially be quite broad .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The ethoxyphenyl group could potentially enhance the compound’s stability under certain conditions .

Propiedades

IUPAC Name |

3-benzyl-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O3/c1-2-31-17-10-8-16(9-11-17)20-24-18(32-26-20)13-28-14-23-21-19(22(28)30)25-27-29(21)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBMCTHTDJDQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)

![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)

![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)

![1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2939178.png)